molecular formula C10H13N3OS B13116966 2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile

2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile

Cat. No.: B13116966
M. Wt: 223.30 g/mol
InChI Key: UJAGBDWMJNIOBH-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a 6-oxopyrimidinone core substituted with ethyl, methyl, and methylthio groups, along with an acetonitrile moiety at the 2-position. The compound’s synthesis typically involves multi-step reactions, including alkylation, cyclization, and functional group interconversion, as seen in analogous pathways described in patent literature .

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

2-(5-ethyl-4-methyl-2-methylsulfanyl-6-oxopyrimidin-1-yl)acetonitrile

InChI

InChI=1S/C10H13N3OS/c1-4-8-7(2)12-10(15-3)13(6-5-11)9(8)14/h4,6H2,1-3H3

InChI Key

UJAGBDWMJNIOBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N(C1=O)CC#N)SC)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with thiourea, followed by cyclization and subsequent functional group modifications to introduce the nitrile group. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrimidine ring structure allows for hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A comparative analysis of key pyrimidine derivatives is provided below:

Compound Name Key Substituents Molecular Weight (g/mol) Solubility (LogP) Reactivity/Applications
2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile Ethyl, methyl, methylthio, acetonitrile ~265.3 ~1.8 (moderate lipophilicity) High electrophilicity due to nitrile; potential kinase inhibitor intermediate
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) Ethyl ester, thietanyloxy, methylthio ~302.4 ~2.3 (higher lipophilicity) Ester group enhances solubility; used in heterocyclic drug synthesis
tert-Butyl (4aR,8aR)-4-(5-ethoxycarbonyl-2-(methylthio)pyrimidin-4-yl)-2-oxo-octahydroquinoxaline-1(2H)-carboxylate (200) Boc-protected amine, ethoxycarbonyl, methylthio ~463.5 ~3.1 (highly lipophilic) Intermediate for complex polycyclic systems; Boc group aids stability during synthesis
Key Observations :
  • Electrophilic Reactivity : The nitrile group in the target compound enhances electrophilicity compared to ester or Boc-protected analogues, making it more reactive in nucleophilic substitution or cycloaddition reactions .
  • Lipophilicity : The acetonitrile substituent reduces lipophilicity (LogP ~1.8) relative to ethyl ester (LogP ~2.3) or Boc-protected derivatives (LogP ~3.1), which may influence bioavailability in drug design .
  • Synthetic Utility : Unlike compound 200 , which requires Boc protection for stability, the target compound’s methylthio group provides inherent stability under basic conditions, streamlining synthetic workflows .

Functional Group Impact

  • Methylthio Group : Common in all three compounds, this group acts as a leaving group in substitution reactions. However, its reactivity varies with adjacent substituents; e.g., the nitrile in the target compound may stabilize transition states via electron withdrawal .
  • Nitrile vs. Ester : The nitrile’s stronger electron-withdrawing nature (vs. ethyl ester) increases the pyrimidine ring’s electrophilicity, favoring interactions with biological targets like kinase ATP-binding pockets .

Medicinal Chemistry

The target compound’s nitrile group mimics carbonyl bioisosteres, enabling its use in protease or kinase inhibitor design. In contrast, compound 1 (ethyl ester derivative) is more suited for prodrug strategies due to esterase-mediated hydrolysis .

Biological Activity

2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile, with the CAS number 799801-37-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₀H₁₃N₃OS
  • Molecular Weight : 223.29 g/mol
  • SMILES : CCC1=C(N=C(N(C1=O)CC#N)SC)C
  • InChIKey : UJAGBDWMJNIOBH-UHFFFAOYSA-N

Biological Activity Overview

Research on the biological activity of this compound indicates several promising effects, particularly in the fields of oncology and neuroprotection. The following sections detail specific areas of activity.

Anticancer Activity

Recent studies have highlighted the potential of 2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile in cancer treatment. In vitro experiments have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HEK293 (human embryonic kidney) and SHSY5Y (human neuroblastoma).
  • Mechanism of Action : The compound appears to induce apoptosis and inhibit cell proliferation in a dose-dependent manner.

A study reported that treatment with this compound resulted in a significant reduction in cell viability when exposed to chemotherapeutic agents like doxorubicin and cisplatin, suggesting a potential role as an adjuvant therapy in cancer treatment .

Neuroprotective Effects

The neuroprotective properties of this compound were evaluated through its effects on neuronal cell lines. The findings suggest that:

  • Cytoprotection : It protects against oxidative stress-induced cell death.
  • Synergistic Effects : When combined with certain chemotherapeutics, it enhances cell survival rates compared to treatments with chemotherapeutics alone.

In one experiment, the presence of 2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile improved the survival rate of SHSY5Y cells exposed to doxorubicin from 78.9% (doxorubicin alone) to 112.4% when combined with the compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionProtects neuronal cells from oxidative stress
Synergistic EffectsEnhances efficacy of chemotherapeutics

Case Study: Cytotoxicity Evaluation

In a controlled study, varying concentrations of 2-(5-Ethyl-4-methyl-2-(methylthio)-6-oxopyrimidin-1(6H)-yl)acetonitrile were administered to HEK293 cells alongside doxorubicin. The results indicated:

  • 24 hours incubation : Cell survival increased significantly with the addition of the compound.
  • 48 hours incubation : Continued improvement in cell viability was observed, reinforcing its potential as a protective agent against cytotoxic drugs.

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